Cas no 1339379-88-2 (3-(Aminomethyl)-1,2,4-oxadiazol-5-ol)

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol 化学的及び物理的性質
名前と識別子
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- 3-(aminomethyl)-1,2,4-oxadiazol-5-ol
- 3-(aminomethyl)-4H-1,2,4-oxadiazol-5-one
- 1,2,4-Oxadiazol-5(2H)-one, 3-(aminomethyl)-
- 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol
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- インチ: 1S/C3H5N3O2/c4-1-2-5-3(7)8-6-2/h1,4H2,(H,5,6,7)
- InChIKey: KWOSBGKUIVHLSR-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(CN)=N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 142
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 76.7
3-(Aminomethyl)-1,2,4-oxadiazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149637-5.0g |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 5g |
$2858.0 | 2023-05-24 | ||
Enamine | EN300-149637-0.5g |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 0.5g |
$946.0 | 2023-05-24 | ||
Enamine | EN300-149637-500mg |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 500mg |
$946.0 | 2023-09-28 | ||
Enamine | EN300-149637-10000mg |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 10000mg |
$4236.0 | 2023-09-28 | ||
Enamine | EN300-149637-250mg |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 250mg |
$906.0 | 2023-09-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424863-1g |
3-(Aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 98% | 1g |
¥8242.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424863-5g |
3-(Aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 98% | 5g |
¥22314.00 | 2024-08-09 | |
Enamine | EN300-149637-1.0g |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 1g |
$986.0 | 2023-05-24 | ||
Enamine | EN300-149637-0.1g |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 0.1g |
$867.0 | 2023-05-24 | ||
Enamine | EN300-149637-0.25g |
3-(aminomethyl)-1,2,4-oxadiazol-5-ol |
1339379-88-2 | 0.25g |
$906.0 | 2023-05-24 |
3-(Aminomethyl)-1,2,4-oxadiazol-5-ol 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
3-(Aminomethyl)-1,2,4-oxadiazol-5-olに関する追加情報
Recent Advances in the Study of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol (CAS: 1339379-88-2): A Promising Compound in Chemical Biology and Pharmaceutical Research
3-(Aminomethyl)-1,2,4-oxadiazol-5-ol (CAS: 1339379-88-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique oxadiazole core, has been explored for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in various preclinical models.
One of the key areas of interest is the compound's role as a scaffold for drug discovery. The oxadiazole ring is known for its stability and ability to interact with biological targets, making it a valuable building block in medicinal chemistry. Researchers have synthesized derivatives of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol to enhance its pharmacokinetic properties and target specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives exhibit potent inhibitory effects against bacterial enzymes, suggesting potential applications in combating antibiotic-resistant pathogens.
In addition to its antimicrobial potential, 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol has shown promise in oncology research. A recent preclinical study highlighted its ability to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. The compound's interaction with specific protein targets, such as kinases and transcription factors, has been investigated using advanced computational and experimental techniques. These findings underscore its potential as a lead compound for developing novel anticancer therapies.
The synthesis of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol has also been a focus of recent research. Traditional synthetic routes often involve multi-step processes with low yields, but recent advancements have introduced more efficient methodologies. For example, a 2022 study in Organic Letters reported a one-pot synthesis approach using green chemistry principles, significantly improving the yield and reducing environmental impact. Such innovations are critical for scaling up production and facilitating further pharmacological evaluations.
Despite these promising developments, challenges remain in the clinical translation of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through comprehensive preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials. Future research directions may include structure-activity relationship (SAR) studies, in vivo efficacy assessments, and the exploration of combination therapies.
In conclusion, 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol (CAS: 1339379-88-2) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for further drug development. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the unmet medical needs in various disease areas.
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